molecular formula C21H18N2O2 B6034788 3-benzyl-3-hydroxy-2-(3-pyridinylmethyl)-1-isoindolinone

3-benzyl-3-hydroxy-2-(3-pyridinylmethyl)-1-isoindolinone

Cat. No. B6034788
M. Wt: 330.4 g/mol
InChI Key: AYLCNLFMIVKZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-3-hydroxy-2-(3-pyridinylmethyl)-1-isoindolinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoindolinone and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-benzyl-3-hydroxy-2-(3-pyridinylmethyl)-1-isoindolinone involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects:
3-benzyl-3-hydroxy-2-(3-pyridinylmethyl)-1-isoindolinone has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-benzyl-3-hydroxy-2-(3-pyridinylmethyl)-1-isoindolinone in lab experiments is its potent anti-cancer properties. This compound can be used to study the mechanisms of cancer cell growth and survival, and can potentially be used as a therapeutic agent for cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 3-benzyl-3-hydroxy-2-(3-pyridinylmethyl)-1-isoindolinone. One area of research is the development of novel analogs of this compound with improved solubility and potency. Additionally, further studies are needed to understand the mechanisms of action of this compound and its potential applications in other fields such as neurodegenerative diseases and inflammation. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent for cancer treatment.
In conclusion, 3-benzyl-3-hydroxy-2-(3-pyridinylmethyl)-1-isoindolinone is a promising compound that has potential applications in various fields, especially in cancer treatment. Its potent anti-cancer properties, along with its anti-inflammatory properties, make it an attractive candidate for further research. However, more studies are needed to understand the mechanisms of action of this compound and its potential applications in other fields.

Synthesis Methods

The synthesis of 3-benzyl-3-hydroxy-2-(3-pyridinylmethyl)-1-isoindolinone has been achieved using various methods. One of the most common methods involves the reaction of 3-(pyridin-3-ylmethyl)benzaldehyde with 3-amino-2-benzyl-1-indanone in the presence of a base. The resulting compound is then subjected to a reductive amination process to obtain the final product.

Scientific Research Applications

3-benzyl-3-hydroxy-2-(3-pyridinylmethyl)-1-isoindolinone has been studied extensively for its potential applications in various fields. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

3-benzyl-3-hydroxy-2-(pyridin-3-ylmethyl)isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c24-20-18-10-4-5-11-19(18)21(25,13-16-7-2-1-3-8-16)23(20)15-17-9-6-12-22-14-17/h1-12,14,25H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLCNLFMIVKZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC4=CN=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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